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In the landscape of chemical synthesis and catalysis, understanding the steric influence of
molecular components is paramount for predicting reaction outcomes, optimizing catalyst
performance, and designing novel molecular architectures. This guide provides a detailed
comparison of the steric properties of bimesityl and triphenylphosphine, two bulky substituents
frequently encountered in organic and organometallic chemistry. While both are known for their
significant steric hindrance, they exert their influence in different chemical contexts.
Triphenylphosphine is a ubiquitous ligand in coordination chemistry, and its steric bulk is a key
determinant of the reactivity of the metal centers to which it is coordinated. Bimesityl, a
sterically hindered biaryl compound, is often used to study the effects of steric congestion on
molecular conformation and reactivity in organic systems.

This comparison will delve into the quantitative measures of their steric bulk, detail the
experimental protocols for these measurements, and provide a visual representation of the
concepts and workflows involved.

Quantitative Comparison of Steric Parameters

The steric bulk of a molecule can be quantified using several parameters. For ligands like
triphenylphosphine, the most common metrics are the Tolman cone angle (8) and the percent
buried volume (%Vbur). The Tolman cone angle provides a measure of the solid angle
occupied by a ligand at a defined metal-ligand distance. The percent buried volume offers a
more nuanced view by calculating the percentage of the volume of a sphere around the metal
center that is occupied by the ligand.
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For non-ligand molecules like bimesityl, these parameters are not directly applicable. Instead,
its steric influence is often discussed in the context of rotational barriers and non-bonded
interactions. However, computational methods can provide valuable insights into its steric
profile through calculations of molecular volume and surface area.

Parameter Bimesityl Triphenylphosphine

Tolman Cone Angle (0) Not Applicable 145°[1][2]

Percent Buried Volume ) ~29.5% (calculated for Au(l)
Not Applicable

(%Vbur) complexes)

Experimental Protocols
Determination of Tolman Cone Angle (for
Triphenylphosphine)

The Tolman cone angle is a concept introduced by Chadwick A. Tolman and was originally
determined from measurements of physical models of nickel-phosphine complexes.[3] Modern
approaches often utilize crystallographic data or computational modeling.

Methodology using X-ray Crystallography:

o Crystal Structure Determination: Obtain a high-quality single crystal of a metal complex
containing the triphenylphosphine ligand, for example, a tetrahedral nickel complex.[3]

» Data Collection: Collect X-ray diffraction data from the crystal.

o Structure Refinement: Solve and refine the crystal structure to obtain the precise atomic
coordinates of the metal center, the phosphorus atom, and all atoms of the phenyl groups.

o Measurement of Metal-Phosphorus Bond Length: Determine the bond length between the
metal and the phosphorus atom (M-P). For the original Tolman scale, a standard Ni-P bond
length of 2.28 A was used.[4]

« |dentification of Outermost Atoms: Identify the hydrogen atoms on the periphery of the
phenyl groups.
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 Calculation of the Cone Angle: The cone angle is defined as the apex angle of a cone,
centered on the metal atom, which just encloses the van der Waals radii of all atoms of the
ligand.[3] Computationally, this can be done by calculating the angle from the metal to the
outermost hydrogen atoms of the phenyl rings, considering their van der Waals radii. For
asymmetrical ligands, the half-angles of each substituent are averaged and then doubled.[3]

Determination of Percent Buried Volume (%Vbur) (for
Triphenylphosphine)

The percent buried volume (%Vbur) is a more recent and often more accurate measure of a
ligand's steric bulk, developed by Nolan and Cavallo.[5] It is typically calculated using
computational methods based on crystallographic data.

Computational Methodology:

o Obtain Atomic Coordinates: Start with the atomic coordinates of a metal-triphenylphosphine
complex from X-ray crystallography or a computationally optimized geometry.

« Define the Sphere: Center a sphere of a defined radius (typically 3.5 A) on the metal atom.[2]
[6]

» Define the Ligand: Specify which atoms belong to the triphenylphosphine ligand.

o Calculate Ligand Volume within the Sphere: Use specialized software, such as SambVca, to
calculate the volume occupied by the van der Waals spheres of the ligand's atoms that fall
within the 3.5 A sphere around the metal.[1][6][7]

o Calculate Percent Buried Volume: The %Vbur is the ratio of the volume occupied by the
ligand within the sphere to the total volume of the sphere, expressed as a percentage.[2]

%Vbur = (Volume of ligand in sphere / Total volume of sphere) x 100

Visualizing Steric Effects and Experimental
Workflows

To better understand the concepts discussed, the following diagrams illustrate the logical
relationship in comparing the steric effects of bimesityl and triphenylphosphine, and the
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experimental workflow for determining the percent buried volume.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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